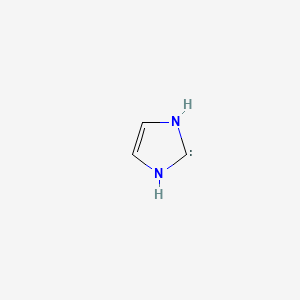

1,3-dihydro-2H-imidazol-2-ylidene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazol-2-ylidene is a member of imidazol-2-ylidenes.

科学的研究の応用

Catalytic Applications

N-Heterocyclic Carbenes as Catalysts

1,3-Dihydro-2H-imidazol-2-ylidene is primarily used as a ligand in transition metal catalysis. Its nucleophilic nature allows it to stabilize metal centers and enhance catalytic activity. Notable applications include:

- Suzuki-Miyaura Cross-Coupling Reactions : This compound is utilized in palladium-catalyzed reactions for the formation of carbon-carbon bonds between aryl halides and boronic acids. The efficiency of these reactions is significantly improved by the presence of this compound ligands .

- Hydrogenation Reactions : It has been employed in rhodium complexes for the selective hydrogenation of substituted aryl and heteroaryl boronate esters, facilitating the synthesis of cis-substituted borylated cycloalkanes .

- Olefin Metathesis : Ruthenium complexes containing this carbene have been shown to be effective catalysts for olefin ring-closing metathesis reactions .

Material Science

Polymerization Processes

The compound plays a crucial role in the synthesis of advanced materials through its ability to generate N-heterocyclic carbenes that can initiate polymerization reactions. For instance:

- Photogeneration Systems : A two-component air-stable NHC photogenerating system has been developed using this compound for the synthesis of polyurethane and polyester polymers via ring-opening metathesis polymerization (ROMP) .

Medicinal Chemistry

Pharmacological Properties

Research has indicated that derivatives of this compound exhibit a range of biological activities:

- Antitumor Activity : Studies have demonstrated that complexes containing this carbene can inhibit cancer cell proliferation, particularly in cisplatin-resistant cell lines .

Case Studies

化学反応の分析

Metal Coordination and Ligand Exchange Reactions

NHCs form stable complexes with transition metals, particularly gold(I/III), through ligand coordination. These complexes exhibit dynamic behavior in solution, influenced by temperature, solvent, and counterions.

Table 1: Ligand Scrambling and Halide Exchange in Gold(I) Complexes

Mechanistic Insights :

-

Ligand scrambling proceeds via dimerization and a T-shaped intermediate (Au<sup>I</sup>–Au<sup>I</sup> distance: 3.5–4.0 Å) .

-

Excess Br<sup>–</sup> suppresses dissociation from intermediates, delaying reactions .

Reactivity with Biological Nucleophiles

NHC–gold complexes interact with biomolecules like glutathione (GSH), influencing their stability and biological activity.

Table 2: Reactions with Glutathione (GSH)

Key Findings :

-

Bis(NHC)gold(I) complexes (e.g., 8 ) remain stable under physiological conditions, contributing to sustained cytotoxicity .

-

Iodido complexes (7 ) show slower degradation, forming bis(NHC) species over time .

Table 3: Catalytic Reactions Mediated by NHC–Metal Complexes

Design Principles :

-

Bulky NHC substituents (e.g., 2,4,6-trimethylphenyl) improve catalyst stability and electron-donating capacity .

Oxidative and Reductive Transformations

NHC–gold(III) complexes undergo reduction to Au<sup>I</sup> species in biological environments.

Table 4: Redox Behavior of Gold Complexes

Kinetics :

Structural and Solvent Effects

Reactivity is modulated by solvent polarity and aurophilic interactions:

特性

分子式 |

C3H4N2 |

|---|---|

分子量 |

68.08 g/mol |

InChI |

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-2,4-5H |

InChIキー |

ATQYNBNTEXNNIK-UHFFFAOYSA-N |

正規SMILES |

C1=CN[C]N1 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。